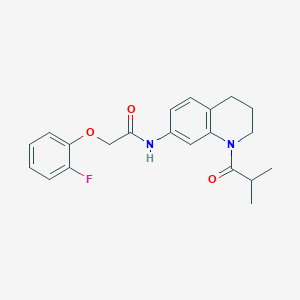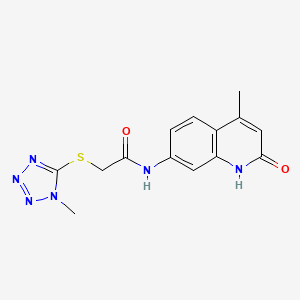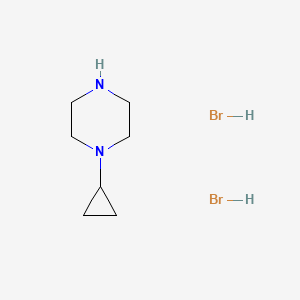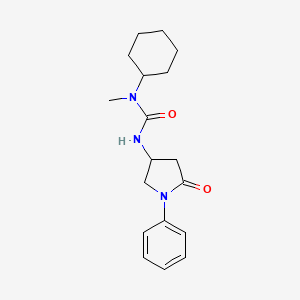
2-(2-fluorophenoxy)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-fluorophenoxy)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is a chemical compound that has been studied for its potential therapeutic applications. It is a member of the class of compounds known as tetrahydroquinolines, which have been shown to possess a range of biological activities.
科学的研究の応用
Structural Aspects and Fluorescence Properties
Research into structural aspects and properties of similar isoquinoline-based compounds has revealed significant findings. For instance, studies have explored the structural behavior of amide-containing isoquinoline derivatives under different conditions, revealing their potential in forming gels and crystalline solids upon treatment with various mineral acids. This structural flexibility suggests potential applications in materials science, particularly in the development of new materials with specific mechanical properties or responsive behaviors under different environmental conditions. Additionally, these compounds have shown intriguing fluorescence properties when forming host–guest complexes, indicating potential applications in the development of fluorescent markers or sensors (A. Karmakar, R. Sarma, J. Baruah, 2007).
Synthesis and Bioactive Compound Development
The facile synthesis of related compounds, such as through cyclisation processes, has been documented, highlighting a pathway to complex and bioactive molecules that could serve as key intermediates in pharmaceutical synthesis. This underscores the significance of such compounds in the drug development process, potentially leading to new treatments or therapeutic agents (F. King, 2007).
Ligand for Peripheral Benzodiazepine Receptors
Investigations into the binding characteristics of specific ligands to peripheral benzodiazepine receptors have provided insights into the neurological applications of related compounds. Such studies are crucial for understanding the role of peripheral benzodiazepine receptors in various physiological processes and pathologies, potentially leading to novel therapeutic targets for neurological and psychiatric disorders (S. Chaki, T. Funakoshi, R. Yoshikawa, et al., 1999).
Anticancer and Antimalarial Activities
The synthesis of sulfonamide derivatives and their evaluation for cytotoxic activity against cancer cell lines has opened new avenues for the development of anticancer agents. Such research is pivotal for the discovery of new drugs with improved efficacy and specificity for cancer treatment. Additionally, compounds with structural similarities have shown potential in vitro antiplasmodial properties, underscoring their relevance in the search for new antimalarial therapies (M. Ghorab, M. Alsaid, Abdullah-al-Dhfyan, Reem K. Arafa, 2015).
Fluorescent Sensing and Optical Properties
The development of fluorescent sensors based on quinoline platforms for distinguishing metal ions signifies the application of such compounds in analytical chemistry. This research highlights the potential of these compounds in environmental monitoring, bioimaging, and diagnostics, where specific and sensitive detection of metal ions is required (Xiaoyan Zhou, Pengxuan Li, Zhaohua Shi, et al., 2012).
作用機序
Target of Action
Similar compounds have been associated with anticonvulsant activities .
Mode of Action
The compound interacts with its targets to exert its effects. In the case of anticonvulsant activity, it is suggested that the effect is mediated by benzodiazepine receptors and other unknown mechanisms .
Biochemical Pathways
Given its suggested anticonvulsant activity, it may influence pathways related to neuronal excitability and neurotransmission .
Result of Action
The compound’s action at the molecular and cellular level results in its therapeutic effects. In the context of anticonvulsant activity, this could involve reducing neuronal excitability or modulating neurotransmission .
特性
IUPAC Name |
2-(2-fluorophenoxy)-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O3/c1-14(2)21(26)24-11-5-6-15-9-10-16(12-18(15)24)23-20(25)13-27-19-8-4-3-7-17(19)22/h3-4,7-10,12,14H,5-6,11,13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNBOCSLTOZGDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(2-chloropropanoyl)phenyl]methanesulfonamide](/img/structure/B2469671.png)
![N-[(1-Benzylpyrazol-4-yl)methyl]-1-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)methanamine;dihydrochloride](/img/structure/B2469676.png)
![(E)-2-[3-(4-bromophenoxy)benzoyl]-3-(dimethylamino)-2-propenenitrile](/img/structure/B2469677.png)
![1-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]butan-2-ol dihydrochloride](/img/structure/B2469678.png)
![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2469679.png)

![(5-Thiophen-2-yl-3-azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride](/img/structure/B2469683.png)
![(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}prop-2-enamide](/img/structure/B2469684.png)

![2-(2-thienyl)-7-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2469687.png)
![Sodium;2-[1-(2H-triazol-4-yl)cyclopropyl]acetate](/img/structure/B2469688.png)
![[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-(2-chloropyridin-4-yl)methanone](/img/structure/B2469691.png)
